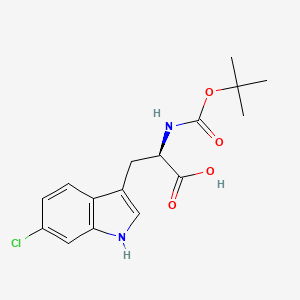

Boc-6-chloro-D-tryptophan

Description

BenchChem offers high-quality Boc-6-chloro-D-tryptophan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-6-chloro-D-tryptophan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(6-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-7-10(17)4-5-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUZGOVYNVWFFN-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-chloro-D-tryptophan Boc derivative molecular weight

Technical Guide: -Boc-6-Chloro-D-Tryptophan

Physicochemical Profile

-Boc-6-chloro-D-tryptophanMolecular Identity

| Property | Specification |

| Chemical Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(6-chloro-1H-indol-3-yl)propanoic acid |

| Common Name | Boc-6-Cl-D-Trp-OH |

| CAS Number | 1217738-82-3 (Derivative); 56632-86-1 (Parent Amino Acid) |

| Molecular Formula | |

| Molecular Weight | 338.79 g/mol |

| Chirality | D-Enantiomer ( |

Quantitative Data & Solubility

| Parameter | Value / Description |

| Exact Mass | 338.1033 Da |

| Appearance | Off-white to pale yellow powder |

| Purity Standard | |

| Solubility | Soluble in DMF, DMSO, MeOH, DCM; Insoluble in Water |

| Storage | 2–8 °C, Desiccated (Hygroscopic) |

Synthesis & Manufacturing Strategy

The synthesis of Boc-6-chloro-D-tryptophan requires strict stereochemical control to prevent racemization, particularly during the protection steps.

Core Synthetic Workflow

The production typically follows a Chemo-Enzymatic Route or Asymmetric Hydrogenation to ensure high enantiomeric excess (ee).

-

Indole Functionalization: 6-Chloroindole is synthesized via the Leimgruber-Batcho or Fischer indole synthesis.

-

Amino Acid Construction: Condensation with serine (biocatalytic) or a chiral auxiliary (Schöllkopf).

-

Chiral Resolution: If a racemic route is used,

-acetyl-DL-6-Cl-Trp is resolved using Acylase I (Aspergillus melleus), which selectively hydrolyzes the L-isomer, leaving the -

-Protection: The free amino group is protected using Di-tert-butyl dicarbonate (

Synthetic Pathway Diagram

Caption: Chemo-enzymatic synthesis of Boc-6-chloro-D-tryptophan ensuring high optical purity.

Applications in Drug Discovery

This derivative is a critical building block in Peptidomimetics and Solid Phase Peptide Synthesis (SPPS) .

Mechanistic Advantages

-

Metabolic Stability: The D-configuration renders the peptide bond resistant to endogenous proteases (e.g., chymotrypsin), significantly extending plasma half-life.

-

Conformational Constraint: The chlorine atom at position 6 imposes steric bulk and alters the electronic density of the indole ring, often improving receptor binding affinity (e.g., in GPCR ligands).

-

Fluorescence Probing: 6-Chlorotryptophan exhibits a red-shifted fluorescence emission compared to native tryptophan, allowing for selective monitoring of peptide-protein interactions.

SPPS Integration Protocol (Boc Chemistry)

When used in Boc-SPPS, the following protocol ensures efficient coupling without racemization.

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma are recommended.

-

Base: DIEA (Diisopropylethylamine).

-

Deprotection: The Boc group is removed with TFA (Trifluoroacetic acid) .[1] Note: The indole nitrogen is unprotected; scavengers (EDT or Thioanisole) are required during final cleavage to prevent tert-butyl cation alkylation of the indole ring.

Caption: Standard Boc-SPPS cycle for incorporating 6-chloro-D-tryptophan.

Quality Control & Validation

To ensure the integrity of experimental results, the material must meet specific analytical criteria.

-

H-NMR (DMSO-d6): Diagnostic peaks include the Boc singlet (~1.3-1.4 ppm, 9H) and the specific splitting pattern of the 6-chloroindole ring (distinct from 5-chloro isomers).

-

Mass Spectrometry (ESI-MS): Expected

peak at 361.1 Da or -

Chiral HPLC: Essential to verify D-enantiomer purity (

) to avoid off-target biological activity from L-contaminants.

References

Boc-6-Cl-D-Trp-OH chemical structure and SMILES

Executive Summary

Boc-6-Cl-D-Trp-OH (Boc-6-chloro-D-tryptophan) is a specialized non-proteinogenic amino acid derivative used extensively in medicinal chemistry and peptide therapeutics.[1][2][3] It combines the proteolytic resistance of the D-isomer with the electronic modulation of the 6-chloro substituent on the indole ring. This modification significantly alters the electrostatic potential of the tryptophan side chain, enhancing metabolic stability and modifying receptor-ligand binding kinetics. This guide provides a definitive structural analysis, physicochemical profile, and validated protocols for its integration into solid-phase peptide synthesis (SPPS).

Part 1: Structural Characterization & Identity

The precise identification of Boc-6-Cl-D-Trp-OH is critical for regulatory compliance and synthetic reproducibility. The 6-chloro substitution creates a dipole on the indole ring that is distinct from native tryptophan, affecting both

Chemical Identifiers

| Parameter | Technical Specification |

| Chemical Name | |

| CAS Number | 1217738-82-3 |

| Molecular Formula | |

| Molecular Weight | 338.79 g/mol |

| Monoisotopic Mass | 338.1033 Da |

| Stereochemistry | D-Configuration ( |

| Appearance | White to off-white crystalline powder |

SMILES & InChI

The following strings are validated for use in cheminformatics software (e.g., ChemDraw, RDKit) to generate 3D conformers or QSAR models.

-

Isomeric SMILES:

-

InChI String:

Structural Logic Diagram

The following diagram illustrates the functional decomposition of the molecule, highlighting the orthogonal protecting group strategy and the pharmacophore core.

Part 2: Physicochemical Properties & SAR Utility

Electronic & Metabolic Effects

The introduction of a chlorine atom at the 6-position of the indole ring induces specific electronic changes that are exploited in drug design:

-

Electron Withdrawal: The electronegative chlorine atom withdraws electron density from the indole ring via the inductive effect (-I). This lowers the HOMO energy level, making the tryptophan residue less susceptible to oxidative degradation (e.g., by reactive oxygen species) compared to native tryptophan.

-

Lipophilicity: The chloro-substituent increases the lipophilicity (

) of the side chain, enhancing membrane permeability and hydrophobic interactions within receptor binding pockets. -

Halogen Bonding: The chlorine atom can participate in halogen bonding with backbone carbonyls or other nucleophiles in the target protein, potentially increasing binding affinity.

Solubility & Stability Profile

| Solvent | Solubility | Notes |

| DMF | High (> 0.5 M) | Preferred solvent for coupling reactions. |

| DCM | Moderate | Useful for solubility, often mixed with DMF. |

| Water | Insoluble | Hydrophobic nature requires organic solvents. |

| Storage | -20°C | Protect from light and moisture to prevent slow oxidation. |

Part 3: Synthetic Protocols (Boc-SPPS)

Expert Insight: While Fmoc chemistry is standard for many applications, Boc chemistry is often preferred for synthesizing difficult sequences or thioesters. Boc-6-Cl-D-Trp-OH is designed for Boc-SPPS (where the Boc group is removed by TFA) or as a solution-phase building block.

Crucial Note on Side-Chain Protection: Unlike native Tryptophan, which often requires

Workflow: Solid Phase Peptide Synthesis Cycle

The following protocol outlines the incorporation of Boc-6-Cl-D-Trp-OH into a growing peptide chain.

Reagents:

-

Coupling: HATU (0.95 eq) / DIPEA (2.0 eq) in DMF.

-

Deprotection: 50% TFA in DCM (v/v) + 0.5% Anisole (scavenger).

-

Neutralization: 10% DIPEA in DMF.

Step-by-Step Protocol:

-

Coupling (Residue

):-

Dissolve Boc-6-Cl-D-Trp-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in dry DMF.

-

Add DIPEA (6.0 eq) to activate the carboxyl group.

-

Add the activated solution to the resin-bound amine.

-

Agitate for 45–60 minutes at room temperature.

-

Validation: Perform a Kaiser test (ninhydrin). If yellow (negative), coupling is complete.

-

-

Washing:

-

Wash resin with DMF (

min), DCM (

-

-

Boc Deprotection (N-Terminal Exposure):

-

Treat resin with 50% TFA / DCM containing 0.5% Anisole (scavenger) for 1 minute (pre-wash).

-

Drain and treat with fresh 50% TFA / DCM solution for 20–30 minutes.

-

Mechanism:[4] Acid-catalyzed cleavage of the tert-butyl carbamate releases

and the free amine salt.

-

-

Neutralization:

-

Wash resin with DCM (

).[3] -

Treat with 10% DIPEA / DMF (

min) to generate the free amine for the next coupling.

-

Synthesis Logic Visualization

Part 4: Quality Control & Analytics

To ensure the integrity of the building block before synthesis, the following analytical benchmarks should be met.

-

HPLC Purity:

(detected at 220 nm and 280 nm).-

Note: The 6-Cl substitution may shift the UV

slightly compared to native Trp.

-

-

Mass Spectrometry (ESI-MS):

-

Expected

. -

Expected

. -

Look for the characteristic chlorine isotope pattern (

).

-

-

Enantiomeric Purity: Chiral HPLC analysis is required to confirm D-configuration (

), as racemization can occur during improper storage or synthesis.

References

-

abcr GmbH. Product Specification: Boc-6-Chloro-D-tryptophan (CAS 1217738-82-3).[1] Retrieved from

-

ChemBuyersGuide. Boc-6-Chloro-D-tryptophan Supplier Data. Retrieved from

-

PubChem. 6-Chloro-D-tryptophan (Unprotected Parent). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. Boc-D-Trp-OH (Parent Analog) Technical Data. Retrieved from

-

BenchChem. Standard Protocol for Incorporating Tryptophan Derivatives in SPPS. Retrieved from

Sources

Engineering the Future of Therapeutics: Biological Activity and Synthesis of Halogenated D-Tryptophan Derivatives

Executive Summary

The intersection of non-canonical amino acid engineering and stereochemistry has opened new frontiers in drug discovery. Halogenated D-tryptophan derivatives represent a privileged class of molecular building blocks. By coupling the metabolic stability and target affinity imparted by halogenation (fluorine, chlorine, bromine) with the protease-resistance and unique signaling capabilities of the D-enantiomer, these compounds exhibit profound biological activities. This technical guide explores their mechanisms of action—specifically in biofilm disruption and antimicrobial peptide (AMP) enhancement—and provides field-proven, self-validating protocols for their chemoenzymatic synthesis and biological evaluation.

Mechanistic Rationale: The Convergence of Halogenation and D-Stereochemistry

In rational drug design, the indole ring of tryptophan is a highly versatile scaffold. Modifying this scaffold via halogenation and stereochemical inversion yields synergistic benefits:

-

Halogenation (F, Cl, Br): The introduction of electronegative halogen atoms at the 5-, 6-, or 7-positions of the indole ring modulates the pKa of the pyrrole nitrogen, significantly increases lipophilicity, and creates specific halogen-bonding interactions with target receptors[1]. For instance, 5-fluoro-D-tryptophan exhibits enhanced membrane permeabilization and catabolic stability compared to its unhalogenated counterpart.

-

D-Stereochemistry: Endogenous proteases are highly stereoselective for L-amino acids. Incorporating D-tryptophan into peptide chains confers near-absolute resistance to enzymatic degradation, drastically extending in vivo half-life[2]. Furthermore, free D-amino acids act as natural signaling molecules in bacterial populations, triggering the disassembly of aging biofilms[3].

Biological Activities & Therapeutic Applications

Biofilm Disruption & Quorum Sensing Interference

Bacterial biofilms, particularly those formed by Pseudomonas aeruginosa and Staphylococcus aureus, are notoriously resistant to conventional antibiotics. D-Tryptophan has been identified as a potent biofilm dispersal agent. It functions by competing with natural L-amino acids during the synthesis of extracellular polymeric substances (EPS) and by downregulating critical quorum sensing (QS) genes, such as lasI in P. aeruginosa and icaA in S. aureus[4].

Halogenated D-tryptophan derivatives amplify this effect. The increased lipophilicity allows for deeper penetration into the dense EPS matrix, where the compound induces the disassembly of matrix-associated amyloid fibrils (e.g., interfering with the YqxM anchoring protein)[3].

Fig 1: Mechanistic pathway of biofilm dispersal induced by halogenated D-tryptophan derivatives.

Next-Generation Antimicrobial Peptides (AMPs)

Ribosomally produced and post-translationally modified peptides (RiPPs), such as Nisin, are frontline candidates against multidrug-resistant pathogens. Recent advances in genetic code expansion and auxotrophic expression systems have enabled the incorporation of halogenated tryptophan analogs (e.g., 5-fluoro-tryptophan, 5-bromo-tryptophan) into position 1 of Nisin[5].

This targeted halogenation fundamentally alters the antimicrobial spectrum. While wild-type Nisin has broad-spectrum activity, the incorporation of 5-fluoro-tryptophan (5FW) yields a highly strain-specific variant with significantly enhanced bactericidal activity against specific S. aureus strains, without increasing general cytotoxicity[5].

Neurological and Oncological Diagnostics

Beyond antimicrobials, halogenated D-tryptophan derivatives are critical in oncology diagnostics. For example, 18F-labeled (S)-1-(2-fluoroethyl)tryptophan is actively utilized as a high-affinity PET radiotracer for imaging Indoleamine 2,3-dioxygenase 1 (IDO1) activity in tumor microenvironments[6].

Quantitative Profiling of Tryptophan Derivatives

To guide rational selection in drug design, the following table summarizes the comparative biological activities of key tryptophan derivatives based on recent literature.

| Compound | Modification | Primary Biological Target | Key Activity / Effect | Ref |

| L-Tryptophan | None | Protein synthesis | Baseline growth; promotes biofilm in some species | [7] |

| D-Tryptophan | D-Stereocenter | Biofilm EPS / QS genes | 52–78% biofilm inhibition (P. aeruginosa at 48h) | [7] |

| 5-Fluoro-D-Trp | 5-F, D-Stereocenter | Antimicrobial Peptides | Enhances AMP strain-specificity against S. aureus | [5] |

| 6-Bromo-D-Trp | 6-Br, D-Stereocenter | Marine Peptidomimetics | Increases lipophilicity and absolute protease resistance | [1] |

| 18F-Fluoroethyl-Trp | 18F-alkyl, D-Stereocenter | IDO1 Enzyme (Tumors) | High-affinity PET radiotracer for oncology imaging | [6] |

Advanced Chemoenzymatic Biomanufacturing

Chemical synthesis of halogenated D-amino acids is historically plagued by poor regioselectivity, toxic reagents, and the need for wasteful chiral resolution. As a Senior Application Scientist, I strongly advocate for Dynamic Kinetic Resolution (DKR) via multi-enzymatic cascades.

By coupling a regioselective Tryptophan Halogenase (e.g., RebH for the 7-position, PyrH for the 5-position) with an L-specific amino acid oxidase (RebO from Lechevalieria aerocolonigenes), we can achieve dynamic stereoinversion. RebO exhibits a 35-fold higher preference for halogenated Trp derivatives over natural Trp[8]. It selectively oxidizes the unwanted L-enantiomer into an α-imino acid, which is then non-selectively reduced back to a racemic mixture by ammonia-borane. Because the D-enantiomer is completely resistant to RebO, it accumulates in the reaction vessel, driving the yield to >98% enantiomeric excess (ee).

Fig 2: Dynamic stereoinversion cascade for the synthesis of halogenated D-tryptophan.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in controls and analytical checkpoints to ensure data integrity and reproducibility.

Protocol 1: One-Pot Chemoenzymatic Synthesis of 5-Bromo-D-Tryptophan

Causality Check: Ammonia-borane (

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL bioreactor, dissolve 10 mM 5-Bromo-L-Tryptophan in 20 mL of 100 mM potassium phosphate buffer (pH 8.0).

-

Enzyme Addition: Add 5 U/mL of purified RebO enzyme and 200 U/mL of catalase. Note: Catalase is critical to scavenge the

byproduct generated by RebO, preventing oxidative degradation of the indole ring. -

Reductant Addition: Add 100 mM ammonia-borane complex.

-

Incubation: Incubate the mixture at 25°C under gentle agitation (150 rpm) for 24 hours. Ensure the vessel is open to ambient air, as RebO requires molecular oxygen.

-

Analytical Validation (Self-Validation Step): At 24 hours, extract a 50 µL aliquot. Derivatize the sample using Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Analyze via RP-HPLC (C18 column). The derivatization converts enantiomers into diastereomers, allowing you to visually confirm the disappearance of the L-enantiomer peak and validate an enantiomeric excess (ee) of >98%[8].

-

Purification: Terminate the reaction by heating to 80°C for 10 minutes to denature proteins. Centrifuge to remove precipitate, and isolate 5-Bromo-D-Tryptophan via preparative HPLC.

Protocol 2: High-Throughput Biofilm Dispersal Assay

Causality Check: Crystal Violet (CV) stains both the bacterial cells and the EPS matrix. To prove that a reduction in CV signal is due to dispersal (matrix degradation) rather than bactericidal activity, we run parallel Colony Forming Unit (CFU) plating. If CV drops but CFUs remain stable, true dispersal has occurred.

Step-by-Step Methodology:

-

Biofilm Cultivation: Inoculate Pseudomonas aeruginosa (PAO1) into a 96-well polystyrene microtiter plate containing M9 minimal medium supplemented with 0.4% glucose. Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

-

Treatment Application: Carefully aspirate the planktonic media. Wash the wells twice with sterile PBS. Add fresh M9 media containing varying concentrations (0.1 mM to 10 mM) of 5-Fluoro-D-Tryptophan.

-

Controls: Include untreated wells (negative control), L-Tryptophan treated wells (stereospecific control), and an equimolar mixture of D-/L-Tryptophan (competitive control)[7].

-

Dispersal Phase: Incubate the plates statically for an additional 24 hours at 37°C.

-

Quantification (Crystal Violet): Aspirate media and wash wells gently with PBS. Stain the remaining biofilm with 0.1% (w/v) Crystal Violet solution for 15 minutes. Wash three times with distilled water to remove unbound dye. Solubilize the bound dye with 30% acetic acid and measure absorbance at 590 nm using a microplate reader.

-

Validation: In parallel wells treated identically, resuspend the biofilm mechanically, perform serial dilutions, and plate on LB agar to count CFUs.

References

-

Wang, C., et al. (2025). Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants. ACS Chemical Biology. 5

-

Schnepel, C., et al. (2018). One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. ACS Catalysis. 8

-

Ghosh, S., et al. (2019). D-Tryptophan governs biofilm formation rates and bacterial interaction in P. mendocina and S. aureus. Indian Academy of Sciences. 4

-

Wierstra, P., et al. (2024). Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1). EJNMMI Radiopharmacy and Chemistry (PMC). 6

-

BioRxiv Preprint (2020). Inhibition of Campylobacter jejuni biofilm formation by D-amino acids. 9

-

Kepert, I., et al. (2025). Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers in Microbiology. 3

-

Sambanthamoorthy, K., et al. (2010). Tryptophan Inhibits Biofilm Formation by Pseudomonas aeruginosa. PMC. 7

-

MDPI (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. 1

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 4. ias.ac.in [ias.ac.in]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improved automated one-pot two-step radiosynthesis of (S)-[18F]FETrp, a radiotracer for PET imaging of indoleamine 2,3-dioxygenase 1 (IDO1) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan Inhibits Biofilm Formation by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

Solvation Dynamics and Handling Protocols for Boc-6-chloro-D-tryptophan in Polar Aprotic Solvents

Executive Summary

Boc-6-chloro-D-tryptophan is a highly specialized, non-proteinogenic amino acid building block utilized in advanced solid-phase peptide synthesis (SPPS) and peptidomimetic drug design. The D-isomer configuration confers resistance to endogenous proteases, while the 6-chloro substitution precisely modulates the electronic landscape and lipophilicity of the indole ring. However, these structural modifications introduce significant solvation challenges. This technical guide provides a mechanistic analysis of its solubility in polar aprotic solvents—specifically N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)—and outlines self-validating protocols to ensure reagent integrity during experimental workflows.

Physicochemical Profiling & Structure-Property Relationships

The solubility profile of Boc-6-chloro-D-tryptophan is dictated by three primary structural domains:

-

The tert-Butyloxycarbonyl (Boc) Group: A bulky, highly hydrophobic protecting group that shields the

-amine, rendering the molecule insoluble in aqueous media without co-solvents. -

The Indole Ring: Capable of strong intermolecular

stacking, which stabilizes the solid crystal lattice and resists dissolution. -

The 6-Chloro Substitution: The addition of the halogen acts as an electron-withdrawing group (EWG) while simultaneously increasing the partition coefficient (LogP). This drives the molecule's preference for organic, lipophilic environments over polar protic solvents.

Table 1: Physicochemical Properties of Boc-6-chloro-D-tryptophan

| Property | Value / Characteristic | Impact on Solvation |

| CAS Number | 1217738-82-3 | Unique identifier for the rare D-isomer derivative[1]. |

| Molecular Weight | 338.79 g/mol | Moderate size; requires sufficient solvent cavity volume. |

| Aqueous Solubility | Insoluble | Necessitates organic solvents for stock preparation. |

| H-Bond Donors | 2 (Indole >N-H, Carbamate >N-H) | Requires solvents with strong H-bond accepting capabilities. |

| H-Bond Acceptors | 4 (Carbonyl oxygens) | Facilitates dipole-dipole stabilization in aprotic media. |

Mechanistic Thermodynamics of Solvation

To achieve a thermodynamically stable solution, the solvent must overcome the lattice energy of the solid state. Polar aprotic solvents like DMF and DMSO are uniquely suited for this task.

Why DMF and DMSO? Unlike protic solvents (e.g., water, methanol) that donate hydrogen bonds, DMF and DMSO act exclusively as hydrogen bond acceptors .

-

DMF (

dipole): DMF provides an optimal balance of a high dielectric constant ( -

DMSO (

dipole): DMSO possesses a highly polarized sulfinyl bond (

Thermodynamic pathway of Boc-6-chloro-D-tryptophan solvation in polar aprotic solvents.

Quantitative Solubility Data & Solvent Selection Matrix

Boc-protected tryptophan derivatives are routinely utilized at concentrations of 0.5 M (e.g., 1 mmol in 2 mL) in DMF for efficient SPPS coupling steps (). Baseline properties confirm high solubility in both DMF and DMSO, while remaining completely insoluble in aqueous media (4[4]).

Table 2: Solvent Selection Matrix

| Solvent | Max Practical Conc. | Primary Use Case | Causality / Limitation |

| DMF | SPPS Coupling Steps | Low viscosity allows rapid diffusion into peptide resin matrices. Caution: Degrades over time to dimethylamine. | |

| DMSO | Bioassay Master Stocks | Exceptional H-bond acceptance prevents aggregation. Caution: High viscosity and difficult to evaporate. | |

| DCM | < 0.1 M | Resin Swelling (Boc-SPPS) | Lacks H-bond acceptance; poor solvation for highly modified indoles. |

Self-Validating Experimental Protocols

A robust experimental protocol must include built-in causality checks. If a solution fails a visual or physical validation step, it indicates a breakdown in reagent integrity (e.g., moisture contamination or solvent degradation).

Protocol A: Preparation of 0.5 M Coupling Solution in DMF (For SPPS)

Note: DMF spontaneously degrades over time, releasing dimethylamine impurities which can prematurely remove base-labile protecting groups or cause side reactions (5[5]).

-

Solvent Degassing: Sparge anhydrous DMF with inert gas (Argon/Nitrogen) for 10 minutes prior to use to remove dissolved amines and oxygen.

-

Weighing: Under an inert atmosphere, weigh 338.8 mg (1.0 mmol) of Boc-6-chloro-D-tryptophan into a clean, dry glass vial.

-

Solvation: Add exactly 2.0 mL of the degassed DMF to the vial.

-

Agitation: Vortex gently for 60 seconds. If dissolution is incomplete, sonicate in a water bath. Crucial Causality Check: Ensure the bath temperature does not exceed 30°C to prevent thermally-induced Boc-cleavage.

-

Visual Validation: The solution must transition to a completely clear, pale-yellow liquid. Failure Condition: If the solution remains turbid after 5 minutes, this indicates either moisture contamination (causing aggregation) or degraded DMF. Action: Discard and prepare fresh.

-

Activation: Only add coupling reagents (e.g., DIC/Oxyma) immediately prior to introduction to the resin to prevent premature ester hydrolysis.

Self-validating workflow for preparing 0.5 M Boc-6-chloro-D-Trp coupling solutions in DMF.

Protocol B: Preparation of 100 mM Master Stock in DMSO (For Bioassays)

-

Thermal Equilibration: Allow the Boc-6-chloro-D-tryptophan powder to reach room temperature in a desiccator before opening to prevent condensation.

-

Solvation: Add anhydrous, sterile-filtered DMSO to achieve a 100 mM concentration (e.g., 33.88 mg per 1.0 mL DMSO).

-

Homogenization: Pipette up and down to mix. DMSO's high dielectric constant will rapidly break the lattice energy.

-

Validation: The resulting solution should be optically clear.

-

Storage: Aliquot into single-use vials and store at -20°C. Note: DMSO freezes at 19°C. Ensure complete thawing and vortexing before downstream use to prevent concentration gradients.

References

- Catalog of Rare Chemicals 2017: Boc-6-Chloro-D-Tryptophan Source: Hamari Chemicals URL

- N-[(tert-Butoxy)

- Boc-Trp(For)

- Evaluation of greener solvents for solid-phase peptide synthesis Source: Taylor & Francis URL

- AI-Validated Brain Targeted mRNA Lipid Nanoparticles with Neuronal Tropism Source: ACS Nano URL

- Source: peptide.

Sources

Technical Guide: Serotonin Receptor Ligands Containing 6-Chlorotryptophan

This guide serves as an authoritative technical resource on the design, synthesis, and pharmacological evaluation of serotonin (5-HT) receptor ligands incorporating the 6-chlorotryptophan (6-Cl-Trp) moiety. It addresses the specific role of the 6-chloroindole scaffold in enhancing receptor affinity, metabolic stability, and subtype selectivity.

Executive Summary

The incorporation of halogen atoms into the indole scaffold of tryptophan is a pivotal strategy in G-Protein Coupled Receptor (GPCR) medicinal chemistry. 6-Chlorotryptophan (6-Cl-Trp) serves as a critical non-canonical amino acid precursor for a distinct class of serotonin receptor ligands. Unlike the native ligand serotonin (5-HT), which is rapidly metabolized, ligands derived from 6-Cl-Trp exhibit enhanced lipophilicity, resistance to monoamine oxidase (MAO) degradation, and unique selectivity profiles—particularly for 5-HT2A , 5-HT2C , and 5-HT6 receptor subtypes. This guide details the chemical biology, structure-activity relationships (SAR), and experimental protocols for developing these halogenated ligands.

Chemical Biology & Synthesis

The synthesis of 6-Cl-Trp containing ligands requires mastering the production of the chiral amino acid itself, followed by its derivatization (typically decarboxylation) to form the active pharmacophore.

1.1. Chemo-Enzymatic Synthesis of 6-Chlorotryptophan

While chemical synthesis (e.g., via the Fischer indole synthesis) often yields racemic mixtures, enzymatic routes provide high enantiomeric excess (>99% L-isomer).

-

Enzymatic Route (Preferred): Utilization of tryptophan synthase (TrpB) or tryptophan halogenases (e.g., RebH, SttH) allows for the regioselective chlorination of tryptophan or the condensation of 6-chloroindole with serine.

-

Chemical Route: Alkylation of 6-chloroindole with serine derivatives using acetic anhydride/acetic acid, followed by enzymatic resolution with Acylase I.

1.2. Conversion to Active Ligands (Decarboxylation)

The 6-Cl-Trp moiety is frequently decarboxylated to generate 6-chlorotryptamine , the core scaffold for high-affinity 5-HT ligands.

-

Reaction: 6-Cl-Trp

6-Chlorotryptamine + CO -

Significance: The removal of the carboxyl group eliminates the zwitterionic character, allowing the molecule to cross the blood-brain barrier (BBB) and bind to the orthosteric site of 5-HT GPCRs.

Figure 1: Chemo-enzymatic workflow for generating 6-chlorotryptamine-based ligands from 6-chloroindole.

Pharmacology & Structure-Activity Relationships (SAR)

The "Chlorine Scan" at the 6-position of the indole ring induces specific electronic and steric changes that drive receptor selectivity.

2.1. The "6-Chloro Effect"

-

Metabolic Stability: The C6 position is a primary site for hydroxylation in the native tryptophan metabolism. Chlorination blocks this metabolic soft spot, extending the half-life of the ligand.

-

Lipophilicity: The chlorine atom increases the logP of the molecule, enhancing BBB permeability.

-

Halogen Bonding: In the 5-HT6 receptor binding pocket, the 6-Cl atom can form a specific halogen bond with backbone carbonyls (e.g., near TM5 or TM6), a interaction not possible with the native hydrogen.

2.2. Receptor Selectivity Profiles

| Receptor Subtype | Effect of 6-Cl Substitution | Mechanism |

| 5-HT2A | Increased Affinity | The 6-Cl group fills a hydrophobic pocket in TM5, often acting as a partial agonist or releasing agent. |

| 5-HT2C | Modulation | Enhances selectivity over 5-HT2B (crucial for avoiding valvular heart disease liability). |

| 5-HT6 | High Potency | 6-Cl-tryptamines (and 5-methoxy derivatives) are classic scaffolds for cognitive enhancers targeting 5-HT6. |

| 5-HT1A | Variable | Often reduces affinity compared to 5-substituted analogs, aiding in selectivity against this autoreceptor. |

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-L-Tryptophan (Enzymatic)

-

Reagents: 6-Chloroindole (10 mM), L-Serine (20 mM), Pyrococcus furiosus TrpB (PfTrpB) enzyme (5 µM), PLP cofactor (50 µM).

-

Buffer: 50 mM Potassium Phosphate, pH 8.0.

-

Procedure:

-

Incubate reagents at 75°C (for thermophilic PfTrpB) or 37°C (for mesophilic variants) for 12 hours.

-

Monitor reaction via HPLC (C18 column, 0-60% MeCN gradient).

-

Purification: Acidify to pH 3.0, extract unreacted indole with EtOAc. Purify aqueous phase via ion-exchange chromatography (Dowex 50W).

-

Yield: Typically >90% conversion with >99% ee.

-

Protocol B: Radioligand Binding Assay (Membrane Preparation)

To validate the affinity of the synthesized 6-Cl-Trp derivative.

-

Cell Line: HEK293 stably expressing human 5-HT6 or 5-HT2A receptors.

-

Radioligand: [³H]-LSD (non-selective) or [³H]-SB258585 (5-HT6 selective).

-

Steps:

-

Harvest: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

-

Incubation: Mix membrane prep (50 µg protein) with radioligand (1 nM) and increasing concentrations of 6-Cl-ligand (

to -

Equilibrium: Incubate for 60 min at 37°C.

-

Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

using the Cheng-Prusoff equation.

-

Figure 2: Workflow for competitive radioligand binding assays to determine affinity (

Case Study: 6-Chlorotryptamine Derivatives

One of the most potent applications of the 6-Cl-Trp scaffold is in the development of 2-alkyl-5-methoxy-tryptamines .

-

Compound: 2-Ethyl-5-methoxy-6-chlorotryptamine.

-

Rationale: The 5-methoxy group mimics serotonin's 5-OH. The 2-ethyl group provides steric bulk for selectivity. The 6-chloro substituent locks the indole orientation and prevents metabolic oxidation.

-

Outcome: This ligand class often exhibits nanomolar affinity (

nM) for 5-HT6 receptors, acting as a full agonist to increase cAMP levels.

References

-

Glennon, R. A., et al. (2000). "2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors." Journal of Medicinal Chemistry.

-

Kohen, R., et al. (2001). "Cloning, characterization, and chromosomal localization of a human 5-HT6 serotonin receptor." Journal of Neurochemistry.

-

Fukushima, T., et al. (2015). "6-Chlorotryptophan possesses unique bioactivity and can be used as a precursor for several bioactive compounds." International Journal of Tryptophan Research.

-

Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

-

Buller, A. R., et al. (2015). "Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation." Proceedings of the National Academy of Sciences.

Boc-protected chlorinated indole amino acids supplier

An In-depth Technical Guide to Boc-Protected Chlorinated Indole Amino Acids for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Boc-protected chlorinated indole amino acids, a class of specialized reagents crucial for modern drug discovery and development. We will delve into the scientific rationale behind their use, synthesis strategies, supplier evaluation, and quality control, equipping researchers with the knowledge to effectively incorporate these valuable building blocks into their synthetic workflows.

The Strategic Advantage of Chlorinated Indole Scaffolds in Medicinal Chemistry

The introduction of chlorine atoms into a drug candidate's structure is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[1][2][3][4] Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target.[2][5] The indole ring system, a privileged scaffold found in numerous natural products and pharmaceuticals, is a prime target for such modifications.[4][6]

Chlorinated tryptophan derivatives, in particular, are of significant interest as they serve as versatile starting materials for the synthesis of complex bioactive molecules, including antibiotics and anticancer agents.[5][7][8] The precise placement of a chlorine atom on the indole ring can lead to significant improvements in a compound's efficacy and pharmacokinetic properties.

The Indispensable Role of the Boc Protecting Group

To effectively utilize chlorinated indole amino acids in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), the reactive amine group must be temporarily masked. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis for this purpose.[][10][][12][13]

Key Advantages of the Boc Group:

-

Stability: The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments.[][]

-

Orthogonality: Its acid-labile nature allows for selective removal without disturbing other protecting groups that are sensitive to different conditions (e.g., Fmoc, which is base-labile).[12]

-

Clean Deprotection: Removal of the Boc group with acids like trifluoroacetic acid (TFA) typically yields gaseous isobutylene and carbon dioxide, simplifying purification.[13]

General Protocol for Boc Protection of an Amino Acid

This protocol describes a common method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Solvent (e.g., 1,4-dioxane, tetrahydrofuran)

-

Base (e.g., sodium hydroxide, triethylamine)

-

Water

-

Ethyl acetate

-

5% aqueous citric acid solution

Procedure:

-

Dissolve the amino acid in a mixture of the chosen solvent and an aqueous solution of the base.

-

Cool the solution in an ice bath.

-

Add (Boc)₂O to the solution and stir vigorously.

-

Allow the reaction to warm to room temperature and continue stirring for several hours.

-

Remove the organic solvent under reduced pressure.

-

Wash the remaining aqueous solution with a nonpolar organic solvent like ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 2-3 with a cold solution of citric acid.

-

Extract the Boc-protected amino acid with ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Synthesis, Regioselectivity, and Supplier Landscape

The synthesis of Boc-protected chlorinated indole amino acids requires precise control over the chlorination of the indole ring. Both chemical and enzymatic methods have been developed to achieve regioselectivity.

Chemical Chlorination: Direct electrophilic chlorination of the indole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple chlorinated products.[14] However, by carefully selecting the chlorinating agent and reaction conditions, a degree of regioselectivity can be achieved.

Enzymatic Chlorination: Tryptophan halogenases are enzymes that catalyze the regioselective chlorination of tryptophan at specific positions on the indole ring (e.g., 5, 6, or 7).[5][15][16][17][18] These enzymes offer a green and highly specific alternative to chemical methods.[7][15]

Caption: Workflow for evaluating and qualifying a supplier.

Essential Quality Control Parameters

| Parameter | Analytical Technique | Acceptance Criteria |

| Identity | Mass Spectrometry (MS) | Measured molecular weight matches the theoretical molecular weight. |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% (research grade), ≥98% (pharmaceutical grade). |

| Structure Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Spectra are consistent with the proposed chemical structure. |

| Enantiomeric Purity | Chiral HPLC | ≥99% ee for enantiomerically pure compounds. |

| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits as per ICH guidelines. |

| Water Content | Karl Fischer Titration | Typically ≤1.0%. |

Standard Operating Procedure: Purity Determination by HPLC

This protocol outlines a general method for determining the purity of a Boc-protected chlorinated indole amino acid using reverse-phase HPLC.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Sample dissolved in a suitable solvent (e.g., acetonitrile/water mixture)

Procedure:

-

System Preparation: Equilibrate the HPLC system and column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Sample Preparation: Accurately weigh and dissolve a small amount of the sample in the diluent to a known concentration (e.g., 1 mg/mL).

-

Injection: Inject a defined volume of the sample solution (e.g., 10 µL) onto the column.

-

Chromatographic Run: Run a linear gradient to elute the compound and any impurities. A typical gradient might be from 5% B to 95% B over 20-30 minutes.

-

Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Applications in Complex Molecule Synthesis

Boc-protected chlorinated indole amino acids are instrumental in the synthesis of novel peptides and complex heterocyclic compounds with therapeutic potential.

Caption: A generalized synthetic workflow utilizing a Boc-protected chlorinated indole amino acid.

The use of these building blocks allows for the precise installation of a chlorinated indole moiety at a specific position within a larger molecule, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

Boc-protected chlorinated indole amino acids are highly valuable and versatile tools in the arsenal of medicinal chemists and drug development professionals. A thorough understanding of their synthesis, the critical role of the Boc protecting group, and rigorous quality control are essential for their successful application. By carefully selecting suppliers and implementing robust analytical methods, researchers can confidently incorporate these specialized building blocks into their synthetic strategies to accelerate the discovery of novel therapeutics.

References

- van Pée, K. H., & Hölzer, M. (1999). Specific enzymatic chlorination of tryptophan and tryptophan derivatives. Advances in Experimental Medicine and Biology, 467, 603-609.

- UT technology: Biosynthesized halogenated tryptophan derivatives. (n.d.).

- Amino Acid Quality Control. (n.d.). BOC Sciences.

- BOC-Amino Acids. (n.d.). BOC Sciences.

- Dong, C., et al. (2005). The structure of tryptophan 7-halogenase (PrnA)

- Fedorov, A. A., et al. (2007). New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan. Biochemistry, 46(5), 1151-1159.

- 1 H NMR spectra of guanosine (A) and its HPLC-purified chlorinated... (n.d.).

- Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. (2024). MDPI.

- Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 223, 113636.

- Latham, J., et al. (2018). Development of Halogenase Enzymes for Use in Synthesis. Chemical Reviews, 118(1), 232-269.

- Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. (2023). PMC.

- Proposed reaction mechanism of chlorination of tryptophan catalyzed by... (n.d.).

- Protective Amino Acid BOC Series Manufacturers and Suppliers. (n.d.). Fengchen Group Co., Ltd.

- Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan deriv

- Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. (2022). MDPI.

- Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. (2019). MDPI.

- Halogenase engineering and its utility in medicinal chemistry. (2018). PMC.

- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Various sources.

- Boc-Protected Natural Amino Acids. (n.d.). Oakwood Chemical.

- China Boc-Amino Acids Factory. (n.d.). Ruifu Chemical.

- BOC-amino acids... (n.d.). BOC Sciences Amino Acid.

- Boc amino acids. (n.d.). Sigma-Aldrich.

- Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2007). Tetrahedron Letters, 48(42), 7411-7414.

- Total Synthesis of (+)-Malbrancheamide B Employing a Bioinspired Strategy. (2014). Organic Letters, 16(5), 1354-1357.

- Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Application Note – N-Boc protection. (n.d.). Sigma-Aldrich.

- Process for preparing Boc protected amino acid by (Boc) O. (2006).

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). PMC.

- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing.

- Amino Acid-Protecting Groups. (2009). Chemical Reviews, 109(6), 2455-2504.

- 11 Indole Manufacturers in 2026. (n.d.). Metoree.

- Effect of “magic chlorine” in drug discovery: an in silico approach. (2021). RSC Publishing.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021).

- Sterling Pharma Solutions. (n.d.). Sterling Pharma Solutions.

- Double BOC protection selective removal method. (n.d.). Suzhou Highfine Biotech.

- Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. (2023). CSUSB ScholarWorks.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis Pvt. Ltd.

- Chlorination of Amino Acids: Reaction Pathways and Reaction Rates. (2017). Environmental Science & Technology, 51(8), 4476-4484.

- Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. (2022). PMC.

- High-Quality Chemical Products. (n.d.). Fluorochem.

- Analysis of Amino Acids by HPLC. (2010). Agilent.

- Indole - Uses, DMF, Dossier, Manufacturer, Supplier... (n.d.). PharmaCompass.com.

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). Various sources.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 11 Indole Manufacturers in 2026 | Metoree [us.metoree.com]

- 7. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]

- 8. Expanding the application of tryptophan: Industrial biomanufacturing of tryptophan derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Double BOC protection selective removal method [en.highfine.com]

- 14. mdpi.com [mdpi.com]

- 15. Specific enzymatic chlorination of tryptophan and tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The structure of tryptophan 7-halogenase (PrnA) suggests a mechanism for regioselective chlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The 6-Chloroindole Moiety: A Technical Guide for Medicinal Chemistry

The following technical guide details the medicinal chemistry applications, synthetic routes, and pharmacological rationale for the 6-chloroindole moiety .

Executive Summary

The 6-chloroindole scaffold represents a critical "privileged structure" in modern drug discovery.[1][2] Unlike its unsubstituted parent, the introduction of a chlorine atom at the C6 position imparts specific electronic, steric, and metabolic properties that significantly alter the pharmacokinetics (PK) and pharmacodynamics (PD) of the molecule. This guide analyzes the 6-chloroindole moiety as a bioisostere for tryptophan residues, a metabolic blocker, and a hydrophobic anchor in protein-ligand interactions.[2]

Part 1: Chemical & Electronic Rationale[2]

Electronic Modulation

The C6 position of the indole ring is electronically unique. The nitrogen lone pair donates density into the ring, making C3 the primary nucleophilic site. However, the C6 position is a common site for metabolic oxidation.

-

Hammett Constants: The chlorine atom at the C6 position exerts an electron-withdrawing inductive effect (

) and a weak electron-donating resonance effect ( -

Lipophilicity (LogP): Substitution of H with Cl typically increases cLogP by approximately 0.7–0.8 units . This enhances membrane permeability and blood-brain barrier (BBB) penetration, crucial for CNS targets (e.g., 5-HT6 antagonists).[1][2]

-

Halogen Bonding: The 6-Cl atom can participate in halogen bonding with backbone carbonyls in target proteins (e.g., kinases), acting as a Lewis acid (

-hole donor).[2]

Metabolic Stability (The "Metabolic Block")

Indole is rapidly metabolized by Cytochrome P450 isoforms (primarily CYP2D6 and CYP3A4) via hydroxylation at the electron-rich C5 and C6 positions, followed by conjugation.

-

Mechanism: Introducing chlorine at C6 sterically and electronically blocks the formation of the arene oxide intermediate required for hydroxylation.

-

Outcome: Significant reduction in intrinsic clearance (

) and extension of half-life (

Part 2: Synthetic Strategies

Accessing the 6-chloroindole scaffold requires regioselective control.[1][2] The classical Fischer synthesis often yields mixtures when using meta-substituted hydrazines.[1][2]

Method A: Classical Fischer Indole Synthesis (Separation Required)

Reaction of 3-chlorophenylhydrazine with a ketone/aldehyde yields a mixture of 4-chloroindole and 6-chloroindole isomers due to cyclization at either ortho position.[1][2]

Protocol:

-

Condensation: Mix 3-chlorophenylhydrazine HCl (1.0 eq) with ketone (1.0 eq) in ethanol. Reflux 2h to form hydrazone.

-

Cyclization: Add Polyphosphoric Acid (PPA) or ZnCl2 (anhydrous) and heat to 100°C for 4h.

-

Workup: Quench with ice water, extract with EtOAc.

-

Purification: Isomers are separable by column chromatography (Silica gel, Hexane:EtOAc). The 6-chloro isomer is typically the major product (approx. 60:40 ratio) due to steric factors, but yields vary.

Method B: Regioselective Pd-Catalyzed Cyclization (Preferred)

To avoid isomer separation, the Larock Indole Synthesis or Sonogashira/Cyclization cascade starting from 4-chloro-2-iodoaniline is preferred.[1][2]

Protocol (Sonogashira-Cyclization):

-

Reagents: 4-chloro-2-iodoaniline (1.0 eq), Terminal Alkyne (1.2 eq), PdCl2(PPh3)2 (5 mol%), CuI (2 mol%), Et3N (3.0 eq).[1][2]

-

Conditions: DMF, 80°C, 12h under Argon.

-

Mechanism: Sonogashira coupling followed by intramolecular nucleophilic attack of the amine on the activated alkyne.

-

Yield: Typically >85% of pure 6-chloroindole derivative.[1]

Synthesis Logic Diagram

Caption: Comparison of Synthetic Routes. The Pd-catalyzed route (bottom) offers superior regioselectivity compared to the Fischer route (top).[1][2]

Part 3: Medicinal Chemistry Applications[3][6][7]

Anticancer: Tubulin Polymerization Inhibitors

Indole-3-glyoxylamides are potent tubulin inhibitors.[1][2] The 6-chloro substitution is critical for occupying a hydrophobic pocket in the colchicine binding site of tubulin.[2]

-

Compound: N-(Pyridin-4-yl)-2-(6-chloro-1H-indol-3-yl)-2-oxoacetamide derivatives.[1][2]

-

Data:

Compound Substituent (R) IC50 (HeLa Cells) Tubulin Inhibition Indole (Parent) H > 10 µM Weak 6-Chloro Analog 6-Cl 15 nM Potent -

Mechanism: The 6-Cl atom mimics the hydrophobic bulk of the trimethoxyphenyl group found in Colchicine, improving binding affinity significantly.

Antiviral: HCMV and SARS-CoV-2[2][3]

-

HCMV: 2,5,6-trichloroindole nucleosides (e.g., 2,5,6-trichloro-1-(β-D-ribofuranosyl)indole) show potent activity against Human Cytomegalovirus.[1][2] The chlorine at C6 is essential for lipophilic interaction within the viral kinase binding pocket.

-

SARS-CoV-2: 5-chloropyridinyl indole carboxylates target the 3CLpro (Main Protease).[1][2] The indole core acts as a peptidomimetic scaffold, with the halogen providing essential hydrophobic contacts.

CNS: MDM2/p53 Interaction (Trp23 Mimic)

The p53 tumor suppressor protein binds MDM2 via a specific Tryptophan (Trp23) residue.

-

Strategy: Small molecule inhibitors use a 6-chloroindole moiety to mimic the Trp23 side chain.[1]

-

Why 6-Cl? The chlorine atom fills a deep hydrophobic cleft on the MDM2 surface more effectively than the native indole hydrogen, increasing binding affinity by 10-100 fold.[1][2]

Part 4: Metabolic Stability & Toxicology[9]

CYP450 Interaction Map

The following diagram illustrates how the 6-chloro substitution shifts the metabolic profile of the indole scaffold.

Caption: Metabolic Blockade.[2][4] The 6-chloro substituent prevents CYP-mediated hydroxylation at the C6 position, significantly improving metabolic stability.[1][2]

Toxicology Considerations

While 6-chloroindole improves stability, researchers must monitor for:

-

Idiosyncratic Toxicity: Chloro-aromatics can sometimes form reactive quinone-imine intermediates if metabolized at adjacent positions (e.g., C5 or C7).[1][2]

-

Lipophilicity-Driven Toxicity: The increase in LogP can lead to higher non-specific binding (hERG inhibition).[1][2] It is recommended to pair 6-Cl substitution with polar groups (e.g., glyoxylamide, sulfonamide) elsewhere on the molecule to maintain solubility.

References

-

Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 2006. Link[2]

-

An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 2016.[2] Link[2]

-

Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides. Journal of Medicinal Chemistry, 2004. Link

-

A Therapeutic Patent Overview of MDM2/X-Targeted Therapies. Expert Opinion on Therapeutic Patents, 2019. Link[2]

-

Metabolic Stability and its Role in the Discovery of New Chemical Entities. Acta Pharmaceutica, 2019. Link

Sources

Methodological & Application

Application Note: Coupling Conditions for Sterically Hindered Boc-Tryptophan Analogs

Introduction: The Steric Challenge of Tryptophan Analogs

Tryptophan (Trp) is inherently one of the most sterically demanding amino acids due to its bulky indole side chain. In drug discovery, the incorporation of non-canonical tryptophan analogs—such as

This guide provides field-proven protocols for coupling these "difficult" residues within the context of Boc (tert-butyloxycarbonyl) chemistry . Unlike Fmoc chemistry, Boc synthesis relies on differential acid lability (TFA for deprotection, HF/TFMSA for cleavage), necessitating specific neutralization steps and solvent choices that differ from standard protocols.

Mechanistic Strategy & Reagent Selection[1][2][3]

Why Standard Carbodiimides Fail

Standard coupling reagents like DCC or DIC often fail with hindered Trp analogs because the activation intermediate (

The Solution: HOAt and Acid Fluorides

-

HOAt (1-Hydroxy-7-azabenzotriazole): The "Gold Standard" additive. The nitrogen at position 7 provides anchimeric assistance (neighboring group effect), stabilizing the active ester while simultaneously accelerating aminolysis by hydrogen bonding with the incoming amine. This is critical for

-methyl and 2-substituted analogs. -

Acid Fluorides (TFFH): For extremely hindered quaternary centers (e.g.,

-methyl-Trp ), even HATU may fail. Acid fluorides are small, highly reactive electrophiles that lack the bulk of uronium/phosphonium leaving groups, allowing attack even in congested steric environments.

Reagent Selection Matrix

| Steric Hindrance Level | Target Analog Examples | Recommended Reagent System | Mechanism |

| Level 1: Moderate | 5-, 6-, or 7-substituted Trp (e.g., 5-Fluoro-Trp) | COMU / Oxyma or HATU / HOAt | High-activity uronium/aminium salts. |

| Level 2: High | HATU / HOAt (Double Couple) or PyAOP | 7-aza effect is mandatory to drive reaction. | |

| Level 3: Extreme | TFFH / NMM (Acid Fluoride) | Small electrophile overcomes quaternary steric clash. |

Visualizing the Decision Logic

The following decision tree outlines the logical flow for selecting coupling conditions based on the specific structural modification of the tryptophan analog.

Caption: Decision tree for selecting coupling reagents based on the specific site of steric hindrance in tryptophan analogs.

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/HOAt)

Best for:

Reagents:

-

Amino Acid: Boc-Trp(Analog)-OH (3.0 eq)

-

Activator: HATU (2.9 eq)

-

Additive: HOAt (3.0 eq) - Crucial for suppressing racemization.

-

Base: DIPEA (Diisopropylethylamine) (6.0 eq)

-

Solvent: NMP (N-methyl-2-pyrrolidone) - Superior to DMF for hindered couplings.

Procedure:

-

Neutralization: Following TFA deprotection of the previous residue, wash the resin with 10% DIPEA in DCM (2x 1 min) to remove TFA salts. Wash with NMP (5x).

-

Pre-activation: In a dry vial, dissolve Boc-Trp(Analog)-OH, HATU, and HOAt in NMP. Add DIPEA. Shake for exactly 30 seconds .

-

Note: Do not pre-activate longer than 1-2 minutes to avoid guanidinium capping of the resin.

-

-

Coupling: Add the pre-activated solution to the resin.[1][2][3]

-

Incubation: Shake at room temperature for 2 hours .

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

If blue (positive):[3] Proceed to Step 6 (Re-coupling).

-

If colorless (negative): Wash with NMP and DCM. Proceed to next cycle.

-

-

Double Coupling (if required): Filter the resin. Repeat steps 2-4 using fresh reagents. For extremely stubborn cases, heat to 50°C (see Protocol B).

Protocol B: Microwave-Assisted Coupling

Best for: Aggregation-prone sequences or when Protocol A yields incomplete conversion.

Parameters:

-

Temperature: 75°C (Max) for standard Trp; 50°C for Cys/His containing peptides or highly sensitive Trp analogs to prevent racemization.

-

Power: 25-50 Watts (Dynamic).

-

Time: 5-10 minutes.

Workflow:

-

Follow the neutralization steps in Protocol A.

-

Add non-activated amino acid solution (0.2 M in NMP) and activator solution (HATU/HOAt 0.5 M in NMP) to the vessel.

-

Add DIPEA (2 M in NMP) immediately before irradiation.

-

Irradiate at 75°C for 5 minutes.

Protocol C: Acid Fluoride Method (TFFH)

Best for:

Reagents:

-

Amino Acid: Boc-

-Me-Trp-OH (3.0 eq) -

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.0 eq)

-

Base: DIPEA (6.0 eq)

-

Solvent: DCM or DCM/DMF (1:1) - Acyl fluorides are stable in DCM.

Procedure:

-

Dissolve the amino acid and TFFH in dry DCM.

-

Add DIPEA and stir for 15 minutes to form the acyl fluoride.

-

Add the solution to the neutralized resin.

-

Couple for 2-12 hours (Standard) or 1 hour at 50°C (Microwave).

-

Note: Acyl fluorides are highly reactive but much more stable to hydrolysis than active esters, allowing longer reaction times if necessary.

Process Workflow & Quality Control

The following diagram illustrates the iterative loop required for validating the coupling of hindered residues.

Caption: Iterative workflow for coupling hindered Boc-amino acids with integrated quality control checkpoints.

Troubleshooting & Critical Notes

Racemization Control

-

Risk: High base concentration and slow coupling promote proton abstraction from the

-carbon. -

Mitigation:

-

Use Collidine or NMM (N-methylmorpholine) instead of DIPEA if racemization is observed; they are weaker bases.[5]

-

Always use HOAt or Oxyma ; they reduce the lifetime of the racemization-prone oxazolone intermediate.

-

Indole Protection[8]

-

For Boc chemistry, the indole nitrogen is susceptible to alkylation by tert-butyl cations during the final TFA/HF cleavage.

-

Recommendation: Use Boc-Trp(For)-OH (Formyl protected). The formyl group is stable to TFA but removed during the HF cleavage (or via a specific piperidine wash if using TFMSA).

-

Unprotected Indole: If using unprotected Boc-Trp-OH, you must include scavengers (e.g., DTT, Anisole, Water) in the deprotection cocktail to prevent irreversible indole modification.

Solubility

-

Hindered analogs often aggregate. If the resin swells poorly in DMF, switch to 100% NMP or a mixture of NMP/DMSO (9:1) . "Magic Mixture" (DCM/DMF/NMP 1:1:1) can also disrupt secondary structure aggregation.

References

-

Carpino, L. A. (1993).[6] 1-Hydroxy-7-azabenzotriazole.[6][7][8] An efficient peptide coupling additive.[1][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Albericio, F., & Boman, J. M. (1999). Preparation and Application of TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) for the Synthesis of Peptides Containing Aib. Organic Preparations and Procedures International, 31(1). Link

-

Hoyer, K., et al. (2009). Optimization of the coupling of sterically hindered amino acids. Journal of Peptide Science, 15(1), 3-29. Link

-

Bachem. (2024).[5] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

-

BenchChem. (2025).[1] Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. chempep.com [chempep.com]

- 5. bachem.com [bachem.com]

- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. people.uniurb.it [people.uniurb.it]

- 9. peptidechemistry.org [peptidechemistry.org]

- 10. semanticscholar.org [semanticscholar.org]

Boc-6-chloro-D-tryptophan cleavage from Merrifield resin

Application Note: Optimized Cleavage Strategies for Boc-6-Chloro-D-Tryptophan from Merrifield Resin

Executive Summary

This guide details the protocols for the cleavage of Boc-6-chloro-D-tryptophan (and peptides containing this residue) from Merrifield Resin (chloromethyl polystyrene). Unlike standard tryptophan, the 6-chloro derivative possesses a halogenated indole ring, rendering it electron-deficient. While this imparts slightly higher stability against oxidative degradation, the residue remains susceptible to electrophilic alkylation by benzyl carbocations generated during the acidolysis of the resin linker.

This note presents two validated methodologies:

-

TFMSA (Trifluoromethanesulfonic Acid) Cleavage: A standard laboratory method requiring no specialized glassware.

-

HF (Hydrogen Fluoride) Cleavage: The gold standard for high-throughput and minimal side-reactions, requiring a Teflon/Kel-F vacuum line.

Chemical Basis & Strategic Considerations

The Challenge: The Merrifield Linker & Indole Scavenging

The Merrifield resin binds the C-terminal amino acid via a benzyl ester linkage. Cleaving this bond requires strong acid conditions (

-

The Risk: In the absence of scavengers, this carbocation will attack the most electron-rich nucleophile available. In Trp-containing sequences, this is the C2 or N1 position of the indole ring.

-

The 6-Chloro Factor: The chlorine atom at position 6 exerts an inductive electron-withdrawing effect ($ -I $), lowering the electron density of the indole ring compared to native tryptophan. While this reduces the rate of electrophilic aromatic substitution (alkylation), it does not eliminate it.

-

Stereochemistry (D-Isomer): D-Tryptophan is susceptible to acid-catalyzed racemization, particularly at elevated temperatures or prolonged exposure. Temperature control (

C) is critical to maintain chiral purity.

Mechanism of Action

The cleavage reagent serves two functions:

-

Deprotection: Removal of the N-

-Boc group (and side-chain protections if present). -

Cleavage: Acidolysis of the benzyl ester resin linkage.

Figure 1: Reaction Logic & Scavenging Pathway

Caption: Workflow illustrating the competitive scavenging required to prevent indole alkylation during acidolysis.

Protocol A: TFMSA Cleavage (Standard Laboratory Glassware)

Applicability: Best for labs without HF apparatus. Equipment: Standard round-bottom flask, ice bath, fume hood.

Reagents & Scavenger Cocktail (The "Low-High" Approach)

We utilize a modified "Low-High" TFMSA protocol. The "Low" step removes Boc and sensitive groups via an

| Component | Role | Volume (per 100 mg Resin) |

| TFA (Trifluoroacetic Acid) | Solvent / Weak Acid | 200 µL |

| DMS (Dimethyl Sulfide) | Scavenger (Soft nucleophile) | 60 µL |

| m-Cresol | Scavenger (Carbocation trap) | 20 µL |

| TFMSA | Strong Acid | 20 µL (Low) + 20 µL (High) |

Step-by-Step Procedure

-

Preparation:

-

Place 100 mg of dry Boc-6-Cl-D-Trp-Merrifield resin in a 10 mL round-bottom flask with a magnetic stir bar.

-

Cool the system: Immerse the flask in an ice-water bath (

C).

-

-

Low Acid Step (Deprotection):

-

Add TFA , DMS , and m-Cresol to the resin. Stir for 2 minutes to swell.

-

Critical: Slowly add the first aliquot of TFMSA (20 µL) dropwise.

-

Stir at

C for 60 minutes . -

Note: This removes the Boc group and scavenges t-butyl cations efficiently.

-

-

High Acid Step (Cleavage):

-

Add the second aliquot of TFMSA (20 µL) to the mixture.

-

Allow the reaction to warm to room temperature (RT) and stir for 90 minutes .

-

Caution: Do not exceed 2 hours at RT to prevent racemization of the D-isomer.

-

-

Precipitation & Workup:

-

Cool the flask back to

C. -

Add 10 mL of cold Diethyl Ether to precipitate the product and extract the TFMSA/scavengers.

-

Extraction: Wash the resin 3x with TFA (small volumes) to extract the cleaved amino acid/peptide.

-

Combine TFA filtrates and evaporate under reduced pressure (or nitrogen stream) to an oil.

-

Precipitate final product in cold ether, centrifuge, and dry.

-

Protocol B: Liquid HF Cleavage (High Yield / Industrial)

Applicability: High-throughput synthesis; requires Teflon/Kel-F vacuum line. Safety: HF is bone-seeking and fatal upon contact. Full PPE and calcium gluconate antidote must be present.

Reagents

-

p-Thiocresol (Optional: Use if Met/Cys are present in peptide sequence)

Step-by-Step Procedure

-

Loading:

-

Place 250 mg of resin into the Teflon reaction vessel.

-

Add 0.25 mL p-Cresol (1 mL per gram of resin).

-

-

HF Condensation:

-

Cool the reaction vessel in a dry ice/acetone bath (

C). -

Distill 2.5 mL of HF (10 mL per gram of resin) into the vessel.

-

-

Reaction:

-

Warm the vessel to

C (ice bath). -

Stir magnetically for 45 - 60 minutes .

-

Note: Do not exceed 60 minutes. The 6-chloro-indole is stable, but the glycosidic-like stability of the resin linkage does not require excessive time.

-

-

Evaporation:

-

Evaporate HF under high vacuum (using a KOH trap) at

C. Do not use heat. -

Continue evacuation until the resin looks dry and "sandy."

-

-

Extraction:

-

Wash the resin with cold ether (20 mL) to remove p-cresol. Discard this wash (contains scavengers).

-

Extract the peptide/amino acid from the resin using 10-20% Acetic Acid or 50% Acetonitrile/Water (depending on solubility).

-

Lyophilize the aqueous extract to obtain the white powder product.

-

Analytical Validation

After cleavage, the identity and purity of the H-6-Cl-D-Trp-OH must be verified.

| Parameter | Method | Acceptance Criteria |

| Identity | ESI-MS (Positive Mode) | Mass calc. for 6-Cl-Trp: 238.67 Da . Look for |

| Purity | RP-HPLC (C18 Column) | Single peak > 95%. |

| Racemization | Chiral HPLC (Crownpak or Chiralpak) | < 1% L-Isomer content. |

| Appearance | Visual | White to off-white powder. (Purple/Blue indicates indole oxidation). |

Troubleshooting Table:

| Observation | Root Cause | Solution |

| Purple/Blue Product | Indole Oxidation | Degas all solvents; ensure fresh p-Cresol; keep temp at |

| Low Yield | Incomplete Cleavage | Extend "High" acid step by 30 mins (TFMSA) or check HF moisture content. |

| Extra Mass (+106) | p-Cresol Adduct | Insufficient scavenging of benzyl cation. Increase p-Cresol ratio. |

| Extra Mass (+56) | t-Butyl Adduct | Incomplete Boc removal or scavenging. Ensure DMS is used. |

References

-

Merrifield, R. B. (1963).[7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

-

Sigma-Aldrich. (2023). Cleavage and Deprotection Protocols for Merrifield Resin.[3][4][8][9] Technical Bulletin.[4] Link

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[10] International Journal of Peptide and Protein Research, 35(3), 161–214.[10] (Provides context on scavenger mechanisms applicable to Boc chemistry). Link

Sources

- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 2. mpbio.com [mpbio.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. researchgate.net [researchgate.net]

- 6. renyi.hu [renyi.hu]

- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chempep.com [chempep.com]

- 9. Microwave-assisted TFA cleavage of peptides from Merrifield resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

Application Note: Strategic Incorporation of Boc-6-Cl-D-Trp-OH for Advanced Peptidomimetic Design

Abstract

Peptidomimetics represent a cornerstone of modern drug discovery, offering the potential to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. The strategic incorporation of non-proteinogenic amino acids is a key methodology in this field. This guide focuses on Boc-6-Cl-D-Trp-OH, a synthetically modified tryptophan derivative, as a powerful building block for creating advanced peptidomimetics. We will explore the underlying rationale for its use, detailing how the D-configuration and 6-chloro modification contribute to enhanced proteolytic resistance and modulation of receptor binding affinity. This document provides comprehensive, field-tested protocols for both solid-phase and solution-phase synthesis, troubleshooting insights, and analytical characterization techniques to empower researchers in their drug development endeavors.

Physicochemical Properties and Rationale for Use

Boc-6-Cl-D-Trp-OH is an N-α-tert-butyloxycarbonyl protected D-isomer of 6-chlorotryptophan. Its structure is designed to impart specific, advantageous properties to a peptide sequence.

| Property | Data | Source |

| Molecular Formula | C₁₆H₁₉ClN₂O₄ | Chem-Impex[1] |

| Molecular Weight | 342.79 g/mol | Chem-Impex[1] |

| Appearance | White to off-white solid | N/A |

| Protection | N-α-Boc | [2] |

| Configuration | D-Amino Acid | [1] |

| Solubility | Soluble in common organic solvents (DMF, DCM, Chloroform, Acetone) | [3] |

The Role of the 6-Chloro Modification

The introduction of a chlorine atom onto the 6-position of the indole ring is not a trivial substitution; it fundamentally alters the electronic and steric profile of the tryptophan side chain.[1]

-

Electronic Effects: The electron-withdrawing nature of the chlorine atom decreases the electron density of the indole ring. This modification can influence cation-π interactions, which are crucial for many peptide-receptor binding events.[4]

-

Metabolic Stability: The indole ring of tryptophan is susceptible to enzymatic oxidation. The presence of the chloro group can sterically hinder or electronically disfavor such metabolic pathways, thereby increasing the in vivo half-life of the resulting peptidomimetic.

-

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a receptor's binding pocket. This can introduce novel binding modalities and potentially enhance affinity and selectivity.

The Significance of the D-Configuration

The use of a D-amino acid in place of its natural L-isomer is a classic and highly effective strategy in peptidomimetic design.

-

Proteolytic Resistance: Natural proteases are stereospecific and primarily recognize L-amino acids. Incorporating a D-amino acid, such as D-Trp, renders the adjacent peptide bonds resistant to cleavage, significantly enhancing the peptide's stability in biological systems.[5]

-

Conformational Constraint: The D-configuration induces specific conformational changes in the peptide backbone, often promoting the formation of β-turns or other secondary structures. This "conformational locking" can pre-organize the peptidomimetic into a bioactive conformation, leading to higher receptor affinity. This is a well-established principle in the design of gonadotropin-releasing hormone (GnRH) antagonists.[5][6]

Core Protocols for Peptide Synthesis

The incorporation of Boc-6-Cl-D-Trp-OH can be achieved through standard Boc-based solid-phase peptide synthesis (SPPS) or solution-phase methods. Given its steric bulk, optimization of coupling conditions is critical.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Boc-SPPS is a robust method for assembling peptide chains on a solid support. The cycle involves repeated steps of N-α-Boc deprotection with acid and coupling of the next Boc-protected amino acid.[7][8]

Protocol 2.1.1: Manual Boc-SPPS Protocol for Incorporating Boc-6-Cl-D-Trp-OH